molecular formula C17H17N5O B11041618 1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone

1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone

Cat. No.: B11041618
M. Wt: 307.35 g/mol
InChI Key: JVVGXYMJEAALFL-UHFFFAOYSA-N
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Description

1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their significant biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone involves multiple steps and specific reaction conditionsCommon synthetic routes include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield dihydroquinazolines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial and anticancer agent . In medicine, it is being explored for its therapeutic properties, including its ability to inhibit specific enzymes and pathways involved in disease progression . In industry, it is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the suppression of disease-related pathways, making it a potential therapeutic agent. The compound’s structure allows it to interact with various biological molecules, contributing to its diverse biological activities.

Comparison with Similar Compounds

1-[2-(4,8-Dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone can be compared with other quinazoline derivatives, such as 2-(4,7-dimethyl-quinazolin-2-ylamino)-6-methyl-pyrimidin-4-ol . While both compounds share a similar core structure, the presence of different substituents can significantly alter their biological activities and chemical properties. For example, the additional methyl groups in this compound may enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and diverse biological activities make it a valuable subject for further research and development.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

1-[2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone

InChI

InChI=1S/C17H17N5O/c1-9-6-5-7-13-10(2)20-17(21-15(9)13)22-16-18-8-14(12(4)23)11(3)19-16/h5-8H,1-4H3,(H,18,19,20,21,22)

InChI Key

JVVGXYMJEAALFL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC=C(C(=N3)C)C(=O)C)C

Origin of Product

United States

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